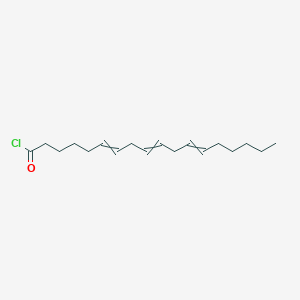
オクタデカ-6,9,12-トリエノイルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
gamma-Linolenoyl Chloride, also known as γ-Linolenoyl chloride, is a fatty acid chloride with the molecular formula C18H29ClO. It is a derivative of γ-linolenic acid, which is an omega-6 fatty acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
科学的研究の応用
gamma-Linolenoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of lipid metabolism and the role of fatty acids in biological systems.
Medicine: Research on its derivatives has shown potential anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialized polymers and surfactants
作用機序
Biochemical Pathways
It’s worth noting that the compound is a type of fatty acid chloride , which suggests it may be involved in lipid metabolism or other related biochemical pathways.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight of 29688 and boiling point of 382.86ºC could influence its pharmacokinetic profile.
Action Environment
The action of Octadeca-6,9,12-trienoyl chloride could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a specific storage condition in a refrigerator . Other factors such as pH and the presence of other compounds could also potentially influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Octadeca-6,9,12-trienoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex lipids and other biomolecules. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to acceptor molecules, forming esters or amides. This compound also interacts with proteins and other biomolecules through its reactive chloride group, enabling the formation of covalent bonds that modify the structure and function of these molecules .
Cellular Effects
Octadeca-6,9,12-trienoyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of cellular lipids. Additionally, this compound can impact cell signaling pathways by altering the composition of membrane lipids, which in turn affects the localization and activity of signaling proteins. Changes in gene expression may also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of octadeca-6,9,12-trienoyl chloride involves its ability to form covalent bonds with biomolecules through its reactive chloride group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the modification. For example, the acylation of enzymes can alter their catalytic activity, substrate specificity, or stability. Additionally, octadeca-6,9,12-trienoyl chloride can influence gene expression by modifying transcription factors or other regulatory proteins, thereby affecting their ability to bind to DNA and regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octadeca-6,9,12-trienoyl chloride can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a freezer. It can degrade over time, leading to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can modulate lipid metabolism and cell signaling pathways over extended periods .
Dosage Effects in Animal Models
The effects of octadeca-6,9,12-trienoyl chloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on lipid metabolism and cell signaling, while at higher doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as inflammation, oxidative stress, and cell death .
Metabolic Pathways
Octadeca-6,9,12-trienoyl chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which facilitate the incorporation of the acyl group into complex lipids. The compound can also affect metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation. Additionally, it can influence the activity of cofactors such as coenzyme A, which is essential for the activation and transfer of acyl groups .
Transport and Distribution
Within cells and tissues, octadeca-6,9,12-trienoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. For example, the compound may be transported to the endoplasmic reticulum, where it can participate in lipid synthesis, or to the mitochondria, where it can influence energy metabolism .
Subcellular Localization
The subcellular localization of octadeca-6,9,12-trienoyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be directed to the endoplasmic reticulum for lipid synthesis or to the mitochondria for energy metabolism. These localizations are crucial for the compound’s activity and function, as they determine the specific biochemical pathways and processes it can influence .
準備方法
Synthetic Routes and Reaction Conditions
gamma-Linolenoyl Chloride can be synthesized through the chlorination of γ-linolenic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
In an industrial setting, the production of octadeca-6,9,12-trienoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature conditions to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
Oxidation: gamma-Linolenoyl Chloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized fatty acids and their derivatives.
Reduction: γ-Linolenyl alcohol.
Substitution: Various substituted fatty acid derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Octadeca-9,12,15-trienoyl chloride: Another fatty acid chloride with similar properties but different double bond positions.
Octadeca-6,9,12,15-tetraenoyl chloride: Contains an additional double bond, leading to different chemical reactivity.
Uniqueness
gamma-Linolenoyl Chloride is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
CAS番号 |
54562-14-0 |
|---|---|
分子式 |
C18H29ClO |
分子量 |
296.9 g/mol |
IUPAC名 |
(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- |
InChIキー |
MAAVGFJWXMUHAT-QNEBEIHSSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)Cl |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)Cl |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)Cl |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


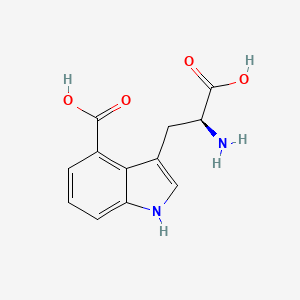
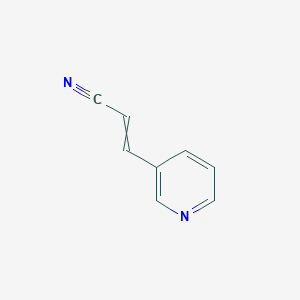


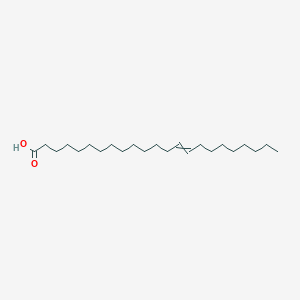
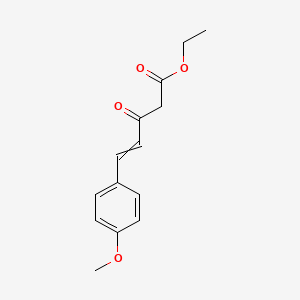

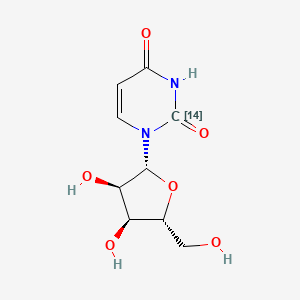
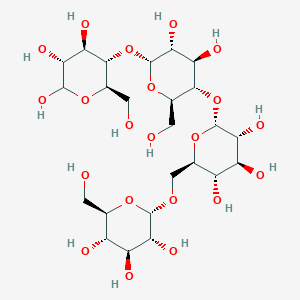
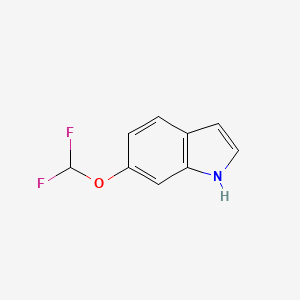

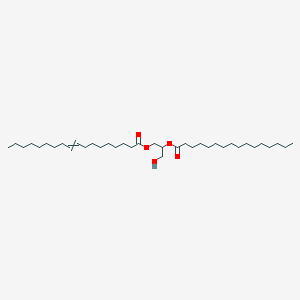
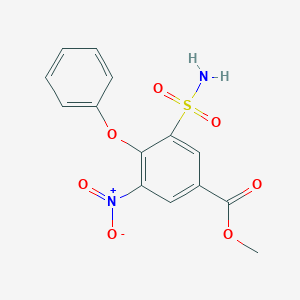
![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)
